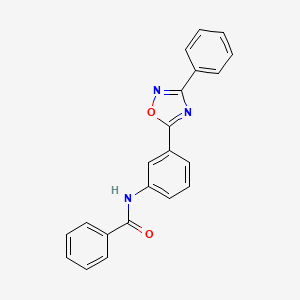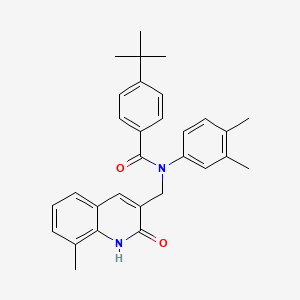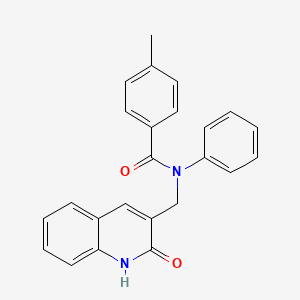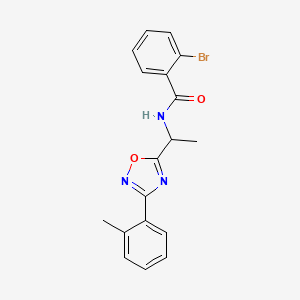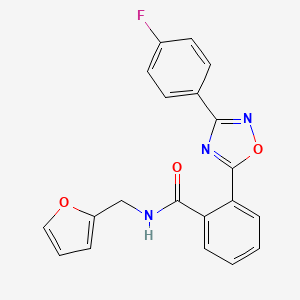
2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is synthesized using various methods and has shown promising results in various studies.
Scientific Research Applications
2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)benzamide has shown potential applications in various fields of scientific research. In medicine, this compound has been studied for its potential anti-cancer properties. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment. In agriculture, this compound has been studied for its potential as a pesticide. Studies have shown that this compound can inhibit the growth of various pests, making it a potential candidate for pest control. In material science, this compound has been studied for its potential as a luminescent material. Studies have shown that this compound can emit light when excited, making it a potential candidate for various applications such as OLEDs (organic light-emitting diodes).
Mechanism of Action
The mechanism of action of 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)benzamide varies depending on the application. In cancer treatment, this compound induces apoptosis in cancer cells by activating the caspase cascade, leading to the degradation of cellular components and ultimately resulting in cell death. In pest control, this compound inhibits the growth of pests by disrupting their nervous system, leading to paralysis and ultimately death. In material science, this compound emits light when excited due to the presence of conjugated double bonds in its structure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)benzamide vary depending on the application. In cancer treatment, this compound has been shown to induce apoptosis in cancer cells without affecting normal cells, making it a potential candidate for cancer therapy with fewer side effects. In pest control, this compound has been shown to be effective against various pests without causing harm to non-target organisms, making it a potential candidate for environmentally friendly pest control. In material science, this compound has been shown to emit light when excited, making it a potential candidate for various applications such as OLEDs.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)benzamide in lab experiments include its potential applications in various fields such as medicine, agriculture, and material science, its ease of synthesis using various methods, and its potential as a luminescent material. The limitations of using this compound in lab experiments include its potential toxicity, the need for further studies to determine its safety and efficacy, and the need for specialized equipment to handle and study this compound.
Future Directions
There are several future directions for the study of 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)benzamide. In medicine, further studies are needed to determine the safety and efficacy of this compound as a potential cancer therapy. In agriculture, further studies are needed to determine the effectiveness of this compound as a potential pesticide and its potential impact on non-target organisms. In material science, further studies are needed to determine the potential applications of this compound as a luminescent material and to improve its luminescent properties. Overall, the study of 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)benzamide has shown promising results and has the potential to make significant contributions to various fields of scientific research.
Synthesis Methods
The synthesis of 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)benzamide can be achieved using various methods. One of the most common methods involves the reaction of 4-fluorobenzohydrazide with furan-2-carbaldehyde in the presence of acetic acid and sodium acetate to yield 3-(4-fluorophenyl)-1-furan-2-yl-1,2,4-oxadiazol-5-amine. This intermediate compound is then reacted with benzoyl chloride to yield the final product, 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)benzamide.
properties
IUPAC Name |
2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O3/c21-14-9-7-13(8-10-14)18-23-20(27-24-18)17-6-2-1-5-16(17)19(25)22-12-15-4-3-11-26-15/h1-11H,12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBMLQMVWFSZBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


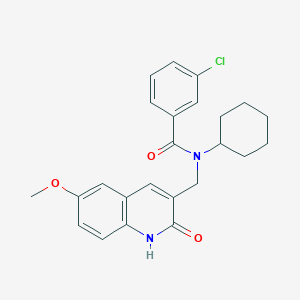
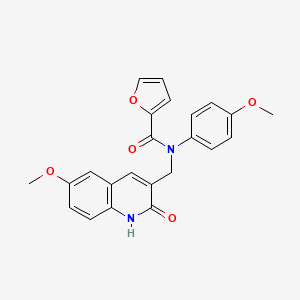
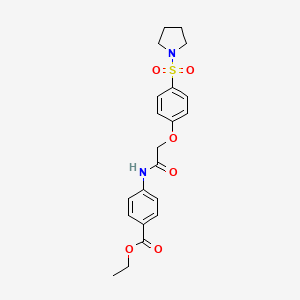
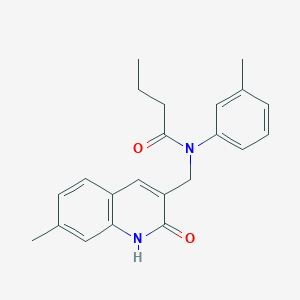
![8-bromo-5-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7686216.png)

